

(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid synthesis protocol

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Compound of Interest

	(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid
Compound Name:	(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid
Cat. No.:	B1306952

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An In-depth Technical Guide to the Synthesis of **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid**, a valuable building block in medicinal chemistry and organic synthesis, particularly for its use in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making this reagent highly useful in drug discovery programs.

Synthesis Overview

The synthesis of **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid** is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide, in this case, 3-bromo-5-methylbenzotrifluoride, with a diboron reagent, such as bis(pinacolato)diboron (B_2pin_2). The resulting boronate ester is then hydrolyzed to yield the final boronic acid. This approach is widely favored for its high functional group tolerance and generally good yields.

An alternative, classic method involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by reaction with a trialkyl borate and subsequent acidic workup.^{[1][2]}

Experimental Protocol: Miyaura Borylation

This protocol details the synthesis of the pinacol ester of **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid**, followed by its deprotection to the final product.

Part 1: Synthesis of 2-(3-Methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

- 3-Bromo-5-methylbenzotrifluoride
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($PdCl_2(dppf)$)
- Potassium acetate (KOAc)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- In a glovebox or under a stream of inert gas, add 3-bromo-5-methylbenzotrifluoride (1.0 eq), bis(pinacolato)diboron (1.1 eq), $PdCl_2(dppf)$ (0.03 eq), and potassium acetate (3.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a condenser.^[3]
- Add anhydrous 1,4-dioxane to the flask. The typical concentration is around 0.1-0.5 M with respect to the aryl bromide.

- Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture under an inert atmosphere for 12-24 hours.[3]
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Wash the Celite pad with additional ethyl acetate.
- Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol boronate ester.

Part 2: Hydrolysis to **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid**

Materials:

- 2-(3-Methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Tetrahydrofuran (THF) or Diethyl ether
- Aqueous Hydrochloric acid (HCl, 2M)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the purified pinacol boronate ester from Part 1 in a suitable solvent such as THF or diethyl ether.
- Add an excess of 2M aqueous HCl to the solution.

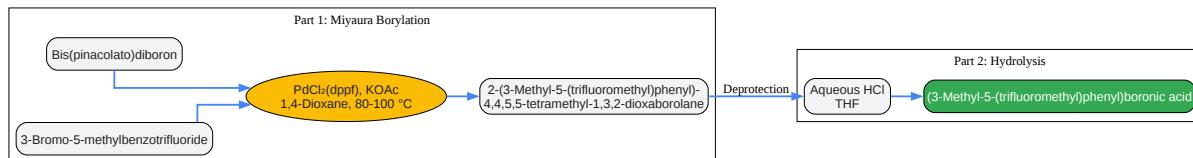
- Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
- Separate the organic layer.
- Extract the aqueous layer with two additional portions of the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid** as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid**.

Parameter	Value
Starting Material	3-Bromo-5-methylbenzotrifluoride
Molecular Formula	C ₈ H ₆ BrF ₃
Molecular Weight	239.03 g/mol
Final Product	(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid
Molecular Formula	C ₈ H ₈ BF ₃ O ₂
Molecular Weight	203.96 g/mol
Typical Yield	70-90% (for borylation and hydrolysis)
Appearance	White to off-white solid
Purity (Typical)	>95%
Characterization	
¹ H NMR	Consistent with structure
¹³ C NMR	Consistent with structure
¹⁹ F NMR	$\delta \approx -63$ ppm (s, 3F)
Mass Spectrometry	[M-H] ⁻ or [M+H] ⁺ corresponding to the molecular weight

Mandatory Visualization

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Caption: Synthesis workflow for **(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid**.

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